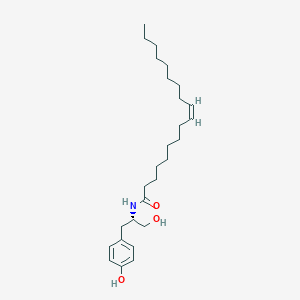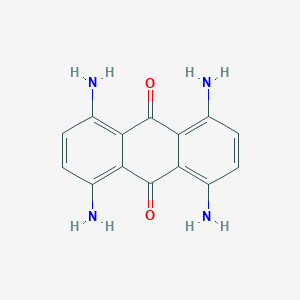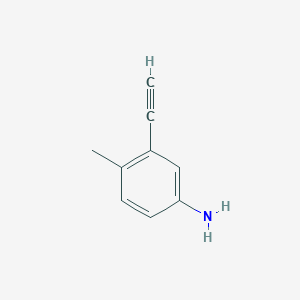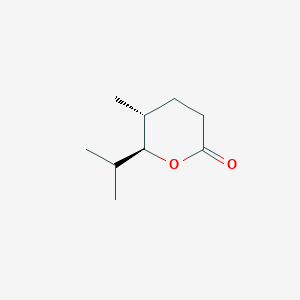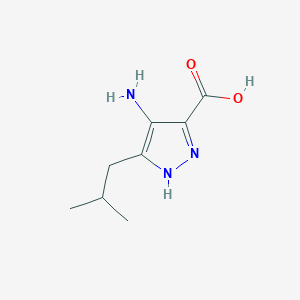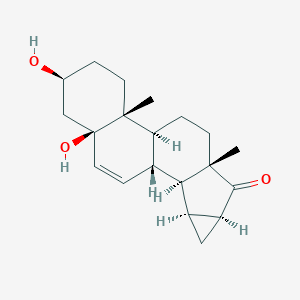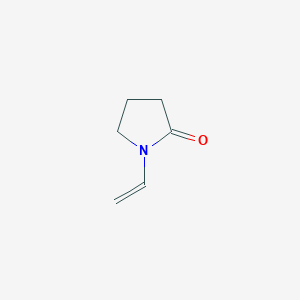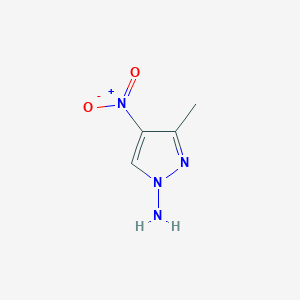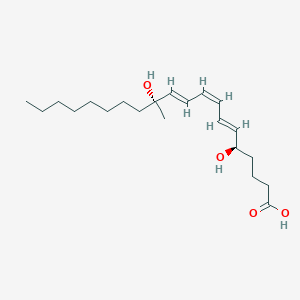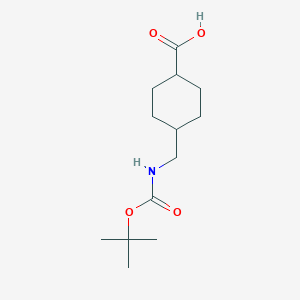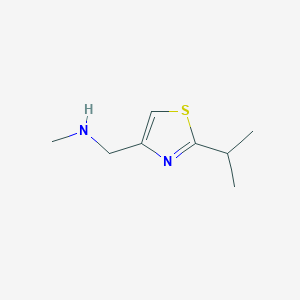
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNEP is a pyridine-based molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not fully understood, but it is believed to interact with the α7 nicotinic acetylcholine receptor. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to enhance the activity of this receptor and improve cognitive function in animal models. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.
生化和生理效应
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has a number of advantages for use in lab experiments, including its high affinity for the α7 nicotinic acetylcholine receptor and its potential applications in the treatment of cognitive disorders. However, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine also has limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are a number of future directions for research on 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and the exploration of its potential applications in other fields, such as drug discovery and development.
In conclusion, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in scientific research and its potential impact on the treatment of cognitive disorders.
合成方法
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods, including the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a base, such as sodium hydride. Other methods include the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a catalyst, such as palladium on carbon. The synthesis of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also shown that 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
属性
CAS 编号 |
85583-55-7 |
|---|---|
产品名称 |
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
3-methyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H14N2O3/c1-11-3-2-9-15-14(11)8-10-19-13-6-4-12(5-7-13)16(17)18/h2-7,9H,8,10H2,1H3 |
InChI 键 |
ZHSYUBMWCKHGKB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



